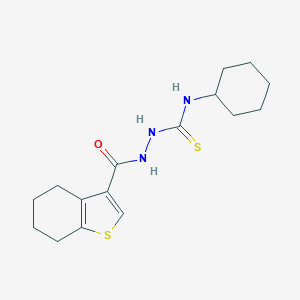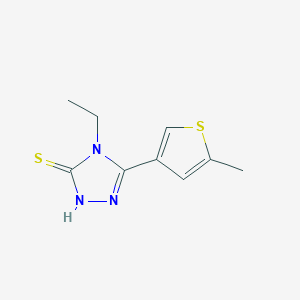![molecular formula C17H18O3 B455591 Methyl 4-[(4-ethylphenoxy)methyl]benzoate CAS No. 438531-22-7](/img/structure/B455591.png)
Methyl 4-[(4-ethylphenoxy)methyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[(4-ethylphenoxy)methyl]benzoate: is an organic compound with the molecular formula C17H18O3 It is a member of the benzoate ester family, characterized by the presence of a benzoate group attached to a methyl group and a 4-ethylphenoxy substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[(4-ethylphenoxy)methyl]benzoate typically involves the esterification of 4-[(4-ethylphenoxy)methyl]benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Methyl 4-[(4-ethylphenoxy)methyl]benzoate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, nucleophilic catalysts.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amides, thioesters.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl 4-[(4-ethylphenoxy)methyl]benzoate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be utilized in the development of new materials and chemical compounds.
Biology: In biological research, this compound may be used as a probe to study enzyme-substrate interactions, particularly those involving esterases and lipases. It can also be employed in the design of bioactive molecules for pharmaceutical research.
Medicine: this compound has potential applications in drug development. Its structural features make it a candidate for the synthesis of novel therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the formulation of specialty chemicals, including fragrances, flavorings, and polymer additives. Its stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of Methyl 4-[(4-ethylphenoxy)methyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can be hydrolyzed by esterases, leading to the release of the corresponding acid and alcohol. This hydrolysis reaction is crucial for its biological activity and can influence various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
- Methyl 4-[(4-methoxyphenoxy)methyl]benzoate
- Methyl 4-[(4-chlorophenoxy)methyl]benzoate
- Methyl 4-[(4-bromophenoxy)methyl]benzoate
Comparison: Methyl 4-[(4-ethylphenoxy)methyl]benzoate is unique due to the presence of the 4-ethylphenoxy group, which imparts distinct chemical and physical properties. Compared to its analogs with different substituents (e.g., methoxy, chloro, bromo), the ethyl group can influence the compound’s reactivity, solubility, and interaction with biological targets. This uniqueness makes it a valuable compound for specific applications where these properties are desired.
Eigenschaften
IUPAC Name |
methyl 4-[(4-ethylphenoxy)methyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-3-13-6-10-16(11-7-13)20-12-14-4-8-15(9-5-14)17(18)19-2/h4-11H,3,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFMDHNDDSKTNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2E)-5-(4-methoxyphenyl)-7-methyl-N-(2-methylphenyl)-2-[(1-methyl-1H-pyrazol-4-yl)methylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B455508.png)
![2-(3-(4-fluorophenyl)-1-{[5-(4-isopropylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-4,5-dihydro-1H-pyrazol-5-yl)phenol](/img/structure/B455509.png)
![(2E)-2-{3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzylidene}-7-methyl-3-oxo-N,5-diphenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B455510.png)
![2-(3-furylmethylene)-7-methyl-5-(5-methyl-2-furyl)-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B455511.png)


![N-(3-cyano-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl)-5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B455517.png)
![16-ACETYL-13-{(E)-1-[5-(4-BROMOPHENYL)-2-FURYL]METHYLIDENE}-9-METHYL-8-OXA-12-THIA-10,15-DIAZATETRACYCLO[7.6.1.0~2,7~.0~11,15~]HEXADECA-2,4,6,10-TETRAEN-14-ONE](/img/structure/B455519.png)
![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B455520.png)
![5-(4-methoxyphenyl)-2-{4-methoxy-3-[(2,3,5,6-tetrafluorophenoxy)methyl]benzylidene}-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B455521.png)
![3-[(4-bromophenoxy)methyl]-4-methoxy-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzamide](/img/structure/B455523.png)
![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-3-[(2-chlorophenoxy)methyl]-4-methoxybenzamide](/img/structure/B455526.png)
![methyl 5-[4-(dimethylamino)phenyl]-7-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B455529.png)
![ethyl (2E)-2-({5-[(2,3-dichlorophenoxy)methyl]furan-2-yl}methylidene)-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B455530.png)
